(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one
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Overview
Description
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one is a complex organic compound that features a combination of furan, piperazine, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Formation of the imidazole derivative: Separately, 4-imidazol-1-ylbenzaldehyde is synthesized from 4-nitrobenzaldehyde through a reduction and subsequent cyclization process.
Knoevenagel condensation: Finally, the furan-2-carbonyl piperazine intermediate is reacted with 4-imidazol-1-ylbenzaldehyde in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used as a probe to study the interactions of furan, piperazine, and imidazole moieties with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan, piperazine, and imidazole moieties can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one is unique due to its combination of furan, piperazine, and imidazole moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20N4O3/c26-20(8-5-17-3-6-18(7-4-17)25-10-9-22-16-25)23-11-13-24(14-12-23)21(27)19-2-1-15-28-19/h1-10,15-16H,11-14H2/b8-5+ |
InChI Key |
ULECAFJCVWFHSA-VMPITWQZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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